拉替拉韦β-D-葡萄糖醛酸苷

描述

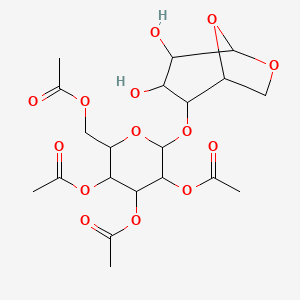

Raltegravir beta-D-Glucuronide is a metabolite of the antiretroviral drug raltegravir, which is used in the treatment of HIV-1 infections. Raltegravir itself is an integrase inhibitor that prevents the integration of viral DNA into the host genome, a critical step in the HIV replication cycle . The beta-D-glucuronide form is produced through the process of glucuronidation, a common metabolic pathway for drug detoxification and excretion .

科学研究应用

Chemistry

In chemistry, Raltegravir beta-D-Glucuronide is used as a reference standard in analytical methods such as HPLC-MS/MS (High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry) for the quantification of raltegravir and its metabolites in biological samples .

Biology

In biological research, this compound is studied to understand the metabolic pathways and pharmacokinetics of raltegravir. It helps in elucidating the role of glucuronidation in drug metabolism and excretion .

Medicine

Medically, Raltegravir beta-D-Glucuronide is significant in therapeutic drug monitoring to ensure effective and safe dosing of raltegravir in HIV-1 patients. It also aids in studying drug-drug interactions and resistance mechanisms .

Industry

In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance. It ensures that the drug formulations meet the required standards for safety and efficacy .

作用机制

Target of Action

Raltegravir beta-D-Glucuronide is a metabolite of Raltegravir , an antiretroviral drug used to treat HIV infection . The primary target of Raltegravir is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the HIV replication cycle as it catalyzes the covalent insertion of the viral DNA into the chromosomes of infected cells .

Mode of Action

Raltegravir, and by extension its metabolite Raltegravir beta-D-Glucuronide, inhibits the HIV-1 integrase enzyme, thereby preventing the integration of the viral genome into the human genome . This inhibition disrupts the HIV replication cycle and prevents the production of new viruses .

Biochemical Pathways

The inhibition of the HIV-1 integrase enzyme disrupts the HIV replication cycle. Normally, the integrase enzyme catalyzes the insertion of the viral DNA, produced by reverse transcription of the RNA, into the host cell chromosomes . Once integrated, the provirus persists in the host cell and serves as a template for the transcription of viral genes and replication of the viral genome, leading to the production of new viruses . By inhibiting the integrase enzyme, Raltegravir prevents this integration, thereby halting the replication of the virus .

Pharmacokinetics

Raltegravir is primarily metabolized by glucuronidation , a process that involves the addition of a glucuronic acid group to the drug to facilitate its excretion. The major mechanism of clearance of Raltegravir in humans is glucuronidation mediated by UGT1A1 . The renal clearance of unchanged drug is a minor pathway of elimination of Raltegravir (9% of total dose) .

Result of Action

The inhibition of the HIV-1 integrase enzyme by Raltegravir results in a potent and sustained antiretroviral effect in patients with advanced HIV-1 infection . It is well tolerated and, due to its mechanism of action, is likely to be active against viruses resistant to other classes of antiretroviral drugs .

Action Environment

The action of Raltegravir beta-D-Glucuronide, like that of Raltegravir, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Raltegravir, potentially altering its efficacy and side effect profile . Additionally, individual patient characteristics, such as genetic variations in the UGT1A1 enzyme, could potentially influence the drug’s metabolism and effectiveness .

生化分析

Biochemical Properties

Raltegravir beta-D-Glucuronide, as a metabolite of Raltegravir, is involved in the biochemical reactions related to the action of Raltegravir. Raltegravir inhibits the HIV-1 integrase, a viral enzyme that integrates the viral DNA into the host cell chromosomes . This is a key step in viral replication . The inhibition of this process by Raltegravir beta-D-Glucuronide contributes to its antiretroviral activity .

Cellular Effects

Raltegravir beta-D-Glucuronide, through its parent compound Raltegravir, influences cell function by preventing the integration of HIV-1 viral DNA into the host cell chromosomes . This inhibits the production of new viruses, thereby controlling the spread of the infection within the body .

Molecular Mechanism

The molecular mechanism of action of Raltegravir beta-D-Glucuronide involves the inhibition of the HIV-1 integrase . This enzyme catalyzes the covalent insertion of the viral DNA produced by reverse transcription of the RNA into the chromosomes of infected cells . By inhibiting this enzyme, Raltegravir beta-D-Glucuronide prevents the integration of the viral DNA into the host genome, thereby blocking a key step in the viral replication process .

Temporal Effects in Laboratory Settings

It is known that Raltegravir, the parent compound, has a rapid, potent, and sustained antiretroviral effect .

Metabolic Pathways

Raltegravir beta-D-Glucuronide is primarily metabolized by glucuronidation . The major mechanism of clearance of Raltegravir in humans is UGT1A1-mediated glucuronidation .

Transport and Distribution

It is known that Raltegravir is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir beta-D-Glucuronide involves the glucuronidation of raltegravir. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to raltegravir . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to mimic the conditions in the human liver where glucuronidation naturally occurs.

Industrial Production Methods

Industrial production of Raltegravir beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The product is then purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .

化学反应分析

Types of Reactions

Raltegravir beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety .

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes in buffered aqueous solutions.

Major Products

The major product of hydrolysis is raltegravir, while conjugation reactions typically yield various glucuronide conjugates depending on the specific enzyme and substrate involved .

相似化合物的比较

Similar Compounds

- Dolutegravir beta-D-Glucuronide

- Elvitegravir beta-D-Glucuronide

- Rilpivirine beta-D-Glucuronide

- Darunavir beta-D-Glucuronide

- Ritonavir beta-D-Glucuronide

Uniqueness

Raltegravir beta-D-Glucuronide is unique due to its specific role as a metabolite of raltegravir, the first integrase inhibitor approved for clinical use. Its formation and presence in the body are critical for understanding the pharmacokinetics and metabolism of raltegravir, which is essential for optimizing HIV-1 treatment regimens .

属性

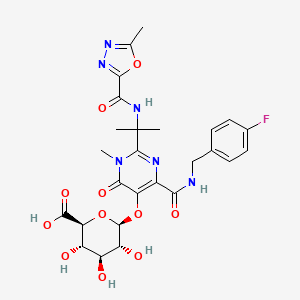

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIJULFVNPGGMF-LKUMGPRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678673 | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952654-62-5 | |

| Record name | Raltegravir beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)

![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)

![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)